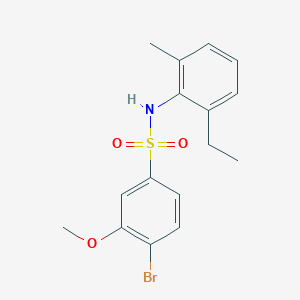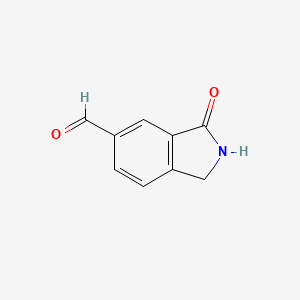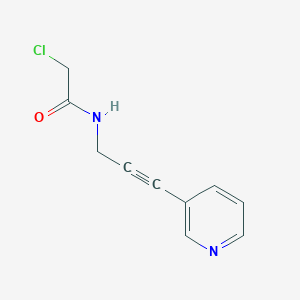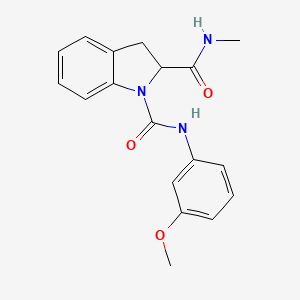
4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide, also known as BRITE, is a chemical compound that has been the subject of scientific research due to its potential pharmacological properties. This compound belongs to the sulfonamide class of drugs and has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide exerts its pharmacological effects by inhibiting certain enzymes and signaling pathways in the body. For example, 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells and is essential for their survival. By inhibiting this enzyme, 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide can induce cell death in cancer cells.
4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. By inhibiting CK2, 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide can induce cell death in cancer cells and inhibit the growth of tumors.
Biochemical and Physiological Effects
4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide has been shown to have various biochemical and physiological effects in the body. For example, 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide has been shown to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage and contribute to the development of various diseases.
4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide has also been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other xenobiotics in the body. This suggests that 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide may have potential applications in the field of drug metabolism and pharmacokinetics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide is that it has been shown to have potent pharmacological effects in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, one limitation of 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Another limitation of 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide is that it is a relatively complex compound to synthesize, which may limit its availability for research purposes. Additionally, the mechanism of action of 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide is not yet fully understood, which may make it difficult to optimize its pharmacological properties for specific therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide. One area of research could focus on optimizing the pharmacological properties of 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide for specific therapeutic applications, such as cancer or inflammation. This could involve further elucidating the mechanism of action of 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide and identifying specific targets for drug development.
Another area of research could focus on developing new synthetic methods for 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide that are more efficient and cost-effective than the current methods. This could increase the availability of 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide for research purposes and facilitate its development as a therapeutic agent.
Overall, 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide is a promising compound that has the potential to be developed into a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand its pharmacological properties and optimize its therapeutic potential.
Synthesemethoden
The synthesis of 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide involves several steps, including the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with 2-ethyl-6-methylaniline in the presence of a base. The resulting product is then purified through crystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide has been the subject of numerous scientific studies due to its potential pharmacological properties. One area of research has focused on its potential use as an anticancer agent. Studies have shown that 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide can induce cell death in cancer cells by inhibiting certain enzymes and signaling pathways that are essential for cancer cell survival.
Another area of research has focused on 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide's potential anti-inflammatory properties. Studies have shown that 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide can inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation in the body. This suggests that 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide may have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-4-12-7-5-6-11(2)16(12)18-22(19,20)13-8-9-14(17)15(10-13)21-3/h5-10,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMQLFQOWIANAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC(=C(C=C2)Br)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[8-(4-methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine hydrochloride](/img/structure/B2729429.png)
![5-((2-(4-fluorophenyl)-2-oxoethyl)thio)-6-(2-methoxyphenyl)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2729430.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-(dimethylamino)benzamide](/img/structure/B2729434.png)

![(Z)-methyl 2-(6-acetamido-2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2729437.png)
![5-Bicyclo[2.1.0]pentanylmethanamine](/img/structure/B2729439.png)
![4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N-[1-(4-methylphenyl)ethyl]benzamide](/img/structure/B2729440.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2729442.png)
![5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonyl chloride](/img/structure/B2729443.png)
![3-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-5-methoxy-1H-indole](/img/structure/B2729444.png)


![4-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2729450.png)